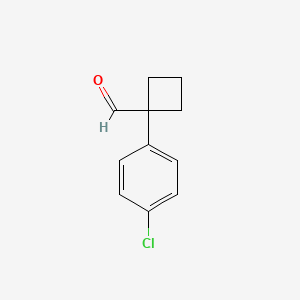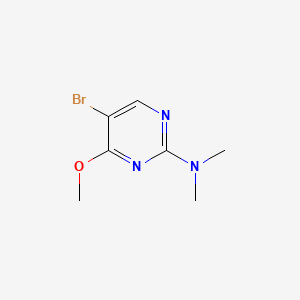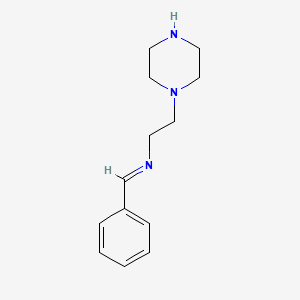
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
The synthesis of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Chemischer Reaktionen
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of 2-substituted chiral piperazines .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology, it is studied for its potential as a protein kinase inhibitor and receptor modulator . In medicine, piperazine derivatives are employed in the development of drugs for treating various conditions, including cardiovascular diseases and psychiatric disorders . In the industry, it is used in the synthesis of polymers and other materials .
Wirkmechanismus
The mechanism of action of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by acting as GABA receptor agonists, which leads to the paralysis of parasites, allowing the host body to expel them . The specific molecular targets and pathways involved in its action depend on the particular application and context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) can be compared with other similar compounds, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific structures and applications. The uniqueness of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) lies in its specific chemical structure, which imparts distinct biological and pharmacological properties .
Eigenschaften
Molekularformel |
C13H19N3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-phenyl-N-(2-piperazin-1-ylethyl)methanimine |
InChI |
InChI=1S/C13H19N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h1-5,12,14H,6-11H2 |
InChI-Schlüssel |
QFYFBDXZTPGLIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
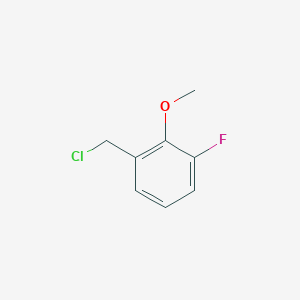
![2-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B8768691.png)
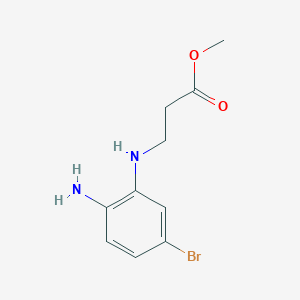
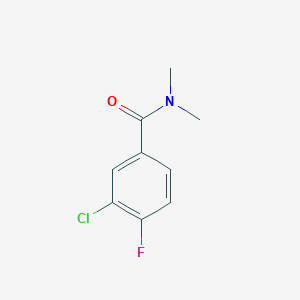
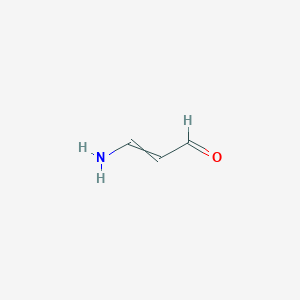
![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)
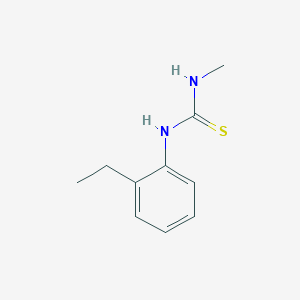
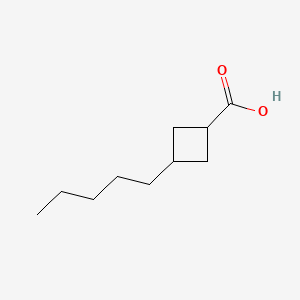
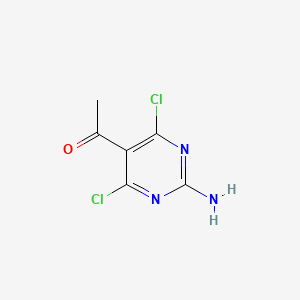
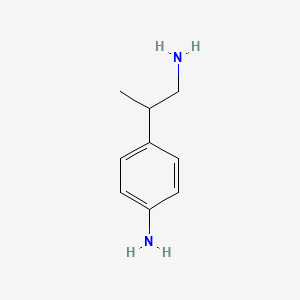
![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)
